molecular formula C11H13ClN2 B1211577 Epibatidine CAS No. 148152-66-3

Epibatidine

Cat. No. B1211577
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-UHFFFAOYSA-N
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Description

Epibatidine, a potent non-opioid analgesic alkaloid, was first isolated from the skin of the Ecuadoran poison frog, Epipedobates tricolor. It represents a new class of alkaloids, featuring a unique molecular structure that contributes to its significant analgesic activity, without the side effects associated with opioids. The discovery of epibatidine has spurred a wide range of synthetic efforts aimed at creating analogs and derivatives for potential therapeutic applications (Spande et al., 1992).

Synthesis Analysis

Several synthetic routes have been developed to produce epibatidine and its analogs. The synthesis strategies include highly exo-selective asymmetric hetero Diels-Alder reactions, fluoride-promoted fragmentation, Hofmann rearrangement, [3 + 2] cycloaddition strategies employing nonstabilized azomethine ylides, and reductive palladium-catalyzed Heck-type coupling. These methods offer a variety of pathways to synthesize epibatidine, highlighting the molecule's synthetic accessibility and the potential for creating structurally related compounds for further pharmacological testing (Evans et al., 2001), (Pandey et al., 1998), (Clayton & Regan, 1993).

Molecular Structure Analysis

Epibatidine possesses a 7-azanorbornane structure, characterized by a 2-chloropyridyl moiety attached in an exo-orientation. The molecule's rigid bicyclic framework and the spatial orientation of its functional groups are crucial for its interaction with nicotinic acetylcholine receptors, underlying its potent analgesic properties. The stereochemistry and functional group positioning within epibatidine's structure have been key focus areas in synthesis strategies, aiming to retain or enhance its biological activity through structural analogs (Fletcher et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of epibatidine includes transformations like Diels-Alder reactions, Favorskii rearrangement for constructing the 7-azabicyclo[2.2.1]heptane ring system, and Heck-type couplings for introducing the chloropyridyl group. These reactions underline the molecule's versatility in synthetic chemistry, enabling the creation of numerous analogs with varied biological activities and potential therapeutic applications (Bai et al., 1996).

Physical Properties Analysis

While specific details on the physical properties of epibatidine, such as its melting point, solubility, and crystalline structure, are not extensively documented in the provided sources, its potent biological activity and the structural specificity suggest that these properties are finely tuned to interact with nicotinic acetylcholine receptors. The molecule's physical attributes are likely influenced by its rigid bicyclic structure and the electron-withdrawing effects of the chloropyridyl group.

Chemical Properties Analysis

Epibatidine's chemical properties, including its reactivity and stability, are pivotal in its interaction with nicotinic acetylcholine receptors. The molecule's analgesic potency is attributed to its specific binding affinity to these receptors, mimicking the action of acetylcholine. The unique combination of the azabicycloheptane core and the chloropyridyl group contributes to its high efficacy and specificity as a non-opioid analgesic. The synthesis and study of epibatidine analogs aim to explore the relationship between the molecule's chemical structure and its pharmacological profile, seeking analogs that retain or improve upon epibatidine's therapeutic properties without the side effects of traditional opioids (Huang & Shen, 1993).

Scientific Research Applications

Epibatidine is a natural alkaloid that acts at nicotinic acetylcholine receptors (nAChRs) . It has been the subject of extensive research due to its potential therapeutic applications, despite its high toxicity .

  • Summary of Application : Epibatidine and its synthetic derivatives have been studied for their affinity to nAChRs, particularly the α4β2 subtype . These studies aim to understand the role of these receptors in health and disease.
  • Methods of Application : The research involves modifying the Epibatidine structure to obtain analogues with better pharmacological activity/toxicity ratio and selectivity for different nAchR subtypes .
  • Results or Outcomes : While Epibatidine itself has high toxicity, making its therapeutic use challenging, new synthetic analogs derived from this molecule have been developed. These analogs have a better therapeutic window and improved selectivity .
  • Drug Discovery

    • Application : Epibatidine and its analogues have been used as a starting point for the development of new drugs .
    • Methods : Researchers modify the structure of Epibatidine to create new compounds with potentially useful pharmacological properties .
    • Results : This has led to the development of new synthetic analogues with a better therapeutic window and improved selectivity .
  • Study of Nicotinic Acetylcholine Receptors

    • Application : Epibatidine has been used to study the function of nicotinic acetylcholine receptors, which play a crucial role in the nervous system .
    • Methods : Researchers use Epibatidine to bind to these receptors and study their function .
    • Results : This research has provided valuable insights into the role of these receptors in health and disease .

Safety And Hazards

Epibatidine is toxic. Its toxicity stems from its ability to interact with nicotinic and muscarinic acetylcholine receptors . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPRAJRHRHZCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861409
Record name 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epibatidine

Synthesis routes and methods I

Procedure details

N-carbo-(-)-menthyloxy pyrrole is prepared from pyrrole and (-)-menthyl chloroformate by the method described above. The chiral pyrrole is treated with the sulfonyl acetylene 22 or 34 as in Example 29 to give a diastereoisomeric mixture of the chiral cycloadduct 7-aza-bicyclo[2.2.1]hepta-2,5-diene derivative. After treatment with sodium amalgam as in Example 30, the diastereoisomeric mixture of 2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene derivatives is obtained. These diastereomers are separated by chromatography to give the d and 1 enantiomers. The optically active intermediates are each reduced and treated with HBr/AcOH to yield optically active epibatidine enantiomers. Similarly, other substituted 7-aza-bicyclo[2,2,1]heptane analogs are prepared from the corresponding chiral pyrroles and chiral cycloadducts.
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Synthesis routes and methods II

Procedure details

(+)-Epibatidine dihydrochloride was treated with triethyl amine (10 eq) in dichloromethane for 1 hour at room temperature and epibatidine was then isolated following standard isolation protocol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,130
Citations
C Szántay, Z Kardos-Balogh, C Szantay Jr - The Alkaloids: Chemistry and …, 1995 - Elsevier
Publisher Summary This chapter describes the occurrence, structure and synthesis, NMR spectroscopy, and pharmacology of epibatidine. Epibatidine is so far isolated only from the …
Number of citations: 34 www.sciencedirect.com
B Salehi, S Sestito, S Rapposelli, G Peron, D Calina… - Biomolecules, 2018 - mdpi.com
Epibatidine is a natural alkaloid that acts at nicotinic acetylcholine receptors (nAChRs). The present review aims to carefully discuss the affinity of epibatidine and its synthetic derivatives…
Number of citations: 67 www.mdpi.com
C Qian, T Li, TY Shen, L Libertine-Garahan… - European journal of …, 1993 - Elsevier
Epibatidine, an alkaloid isolated from skin of the poison frog, Epipedobates tricolor, has been shown to be a very potent analgesic with a non-opioid mechanism of action. We found that …
Number of citations: 247 www.sciencedirect.com
JW Daly, HM Garraffo, TF Spande, MW Decker… - Natural product …, 2000 - pubs.rsc.org
… epibatidine (a secondary amine) and some pumiliotoxins (tertiary amines), it was decided by Garraffo, Spande and Daly to convert epibatidine to … pooled sample of epibatidine was then …
Number of citations: 164 pubs.rsc.org
JR Traynor - British journal of anaesthesia, 1998 - Elsevier
… 63 Epibatidine had been described 10 years earlier by Daly and colleagues at the National … and purification of epibatidine. The antinociceptive effect of epibatidine was not blocked by …
Number of citations: 61 www.sciencedirect.com
MT Barros, CD Maycock, MR Ventura - Journal of the Chemical …, 2001 - pubs.rsc.org
… enantiomers of epibatidine from (−)-quinic acid [hair space] ‡2 (Fig. 1) which incorporates all the functionality of epibatidine before the formation of the azabicyclo[2.2.1]heptane system. …
Number of citations: 67 pubs.rsc.org
B Badio, HM Garraffo, CV Plummer, WL Padgett… - European journal of …, 1997 - Elsevier
… Epiboxidine was about 5-fold less potent than epibatidine and about 30-fold more potent than … than epibatidine. However, epiboxidine was also much less toxic than epibatidine in mice. …
Number of citations: 134 www.sciencedirect.com
B Badio, JW Daly - Molecular pharmacology, 1994 - ASPET
… An analog of epibatidine with the chloro substituent of the pyridyl … Both (+)- and (-)-epibatidine have potent agonist activity at … (-)-Epibatidine is about 5-fold less potent as an agonist at …
Number of citations: 624 molpharm.aspetjournals.org
V Gerzanich, X Peng, F Wang, G Wells, R Anand… - Molecular …, 1995 - ASPET
… epibatidine had lower affinity for Torpedo muscle-type AChRs (KI approximately 5 microM). Racemic [3H]epibatidine … for unlabeled (+)-epibatidine (0.23 nM) or (-)-epibatidine (0.16 nM). …
Number of citations: 367 molpharm.aspetjournals.org
P Yogeeswari, D Sriram, TR Bal… - Natural Product …, 2006 - Taylor & Francis
Epibatidine (EPB) (1), an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor has attracted attention because of its exceptionally powerful analgesic …
Number of citations: 17 www.tandfonline.com

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